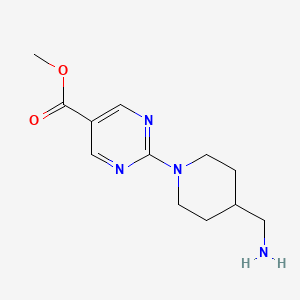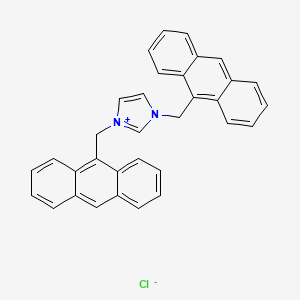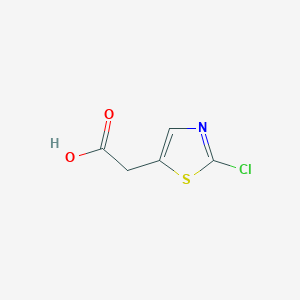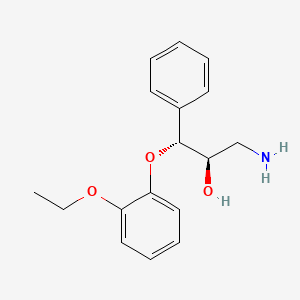
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL is a chiral compound with significant importance in medicinal chemistry. This compound is known for its role as a selective norepinephrine reuptake inhibitor, making it valuable in the treatment of various neurological and psychological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-ethoxyphenol and benzaldehyde.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to obtain the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.
化学反応の分析
Types of Reactions
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting ketones back to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, ammonia.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.
Medicine: It is used in the development of antidepressant drugs and treatments for attention deficit hyperactivity disorder (ADHD) and panic disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
作用機序
The primary mechanism of action of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL involves the inhibition of norepinephrine reuptake. By blocking the norepinephrine transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and other related disorders. The compound does not significantly affect dopamine or serotonin reuptake, making it a selective norepinephrine reuptake inhibitor.
類似化合物との比較
Similar Compounds
Reboxetine: Another selective norepinephrine reuptake inhibitor with a similar mechanism of action.
Tamsulosin: Although primarily used for treating benign prostatic hyperplasia, it shares structural similarities with (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its selective inhibition of norepinephrine reuptake. This selectivity reduces the likelihood of side effects associated with non-selective inhibitors, making it a valuable compound in therapeutic applications.
特性
分子式 |
C17H21NO3 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
(1R,2R)-3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C17H21NO3/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17,19H,2,12,18H2,1H3/t14-,17-/m1/s1 |
InChIキー |
NSRLBJFRMMPGOK-RHSMWYFYSA-N |
異性体SMILES |
CCOC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@@H](CN)O |
正規SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
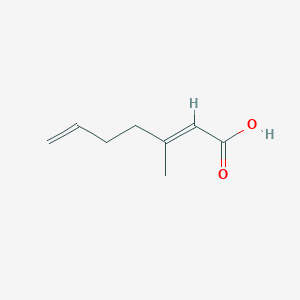
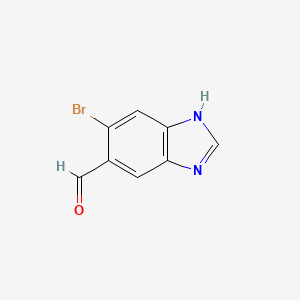
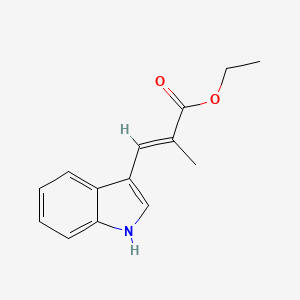
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
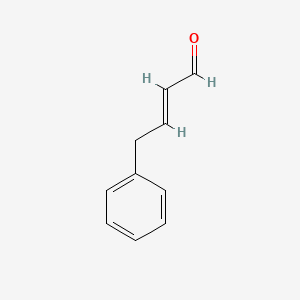
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
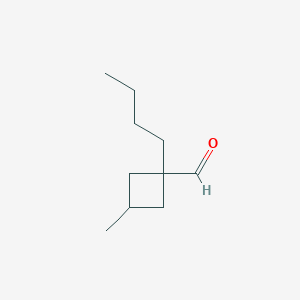

![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
